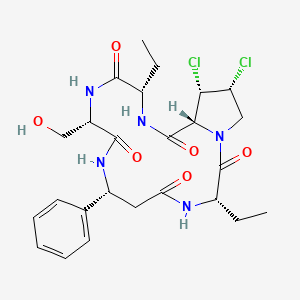
Flutemetamol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flutemetamol is under investigation in clinical trial NCT02353949 (Investigating the Clinical Consequences of this compound-PET-scanning).
Scientific Research Applications
1. Diagnostic Utility in Alzheimer's Disease and Cognitive Impairment
Flutemetamol, particularly in the form of [18F]this compound, plays a significant role in diagnosing Alzheimer's disease and assessing cognitive impairment. Studies highlight its ability to detect beta-amyloid neuritic plaque density, contributing to the clinical assessment of suspected Alzheimer's disease. The tracer's diagnostic accuracy is further enhanced when combined with other biomarkers, providing a comprehensive assessment of the risk of clinical progression in patients with mild cognitive impairment (MCI) (Ikonomovic et al., 2016).
2. Amyloid Imaging and Disease Progression
This compound's ability to image amyloid plaques is not limited to the brain but extends to cardiac amyloidosis as well. This property is vital in diagnosing and potentially monitoring the progression of diseases like Alzheimer's and cardiac amyloidosis. The specificity of this compound in binding to myocardial amyloid supports its diagnostic utility in imaging not just cerebral but also cardiac amyloid deposits (Abrahamson et al., 2022).
3. Concordance Between Visual and Quantitative Imaging
The concordance between visual and quantitative imaging of [18F]this compound is a critical aspect, especially in cases with unclear or ambiguous results. Quantitative analysis of amyloid PET shows a high agreement with binary visual reading, providing a continuous measure that may be used to monitor disease progression and the effectiveness of treatment more accurately (Bucci et al., 2021).
4. Impact on Diagnosis and Treatment Management
This compound PET scanning significantly impacts diagnosis and treatment management, particularly in memory clinic patients with unclear diagnoses despite extensive cognitive assessments. It contributes to a change in diagnosis and treatment plans, illustrating its crucial role in clinical settings and decision-making processes (Leuzy et al., 2019).
properties
CAS RN |
637003-10-2 |
|---|---|
Molecular Formula |
C14H11FN2OS |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
2-[3-fluoro-4-(methylamino)phenyl]-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C14H11FN2OS/c1-16-11-4-2-8(6-10(11)15)14-17-12-5-3-9(18)7-13(12)19-14/h2-7,16,18H,1H3 |
InChI Key |
VVECGOCJFKTUAX-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F |
Canonical SMILES |
CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F |
Other CAS RN |
637003-10-2 |
synonyms |
(18F)flutemetamol flutemetamol flutemetamol F-18 Vizamyl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



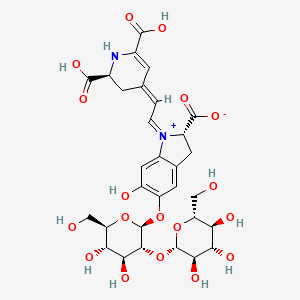
![1'H-5alpha-Androst-2-eno[3,2-b]indol-17beta-ol](/img/structure/B1248391.png)
![N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide](/img/structure/B1248392.png)
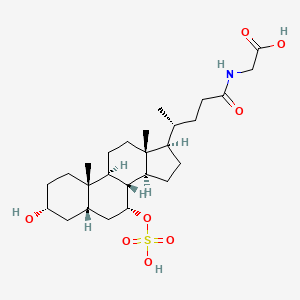
![[(1S,14R,17S,23R,24R,25S)-19,22,24-triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B1248396.png)
![methyl (1R,9R,10S,11R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B1248397.png)
![(1S,12E,18E,20Z,24R,25R,26S)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione](/img/structure/B1248398.png)


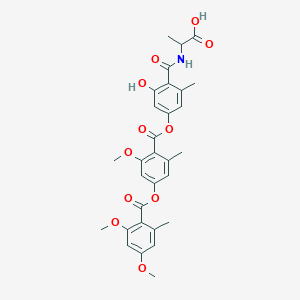
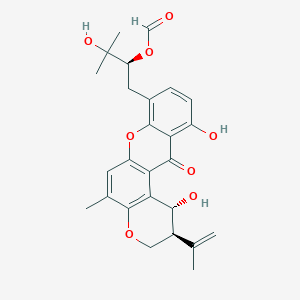

![4-[4-(Methoxycarbonyl)-1-butenyl]-3,5-dihydroxybenzoic acid](/img/structure/B1248408.png)
